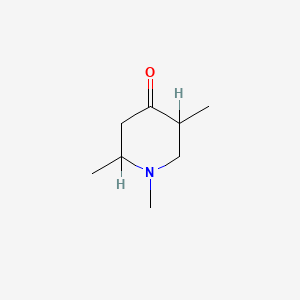

1,2,5-Trimethylpiperidin-4-one

Descripción

1,2,5-Trimethylpiperidin-4-one is an organic compound that belongs to the class of piperidines. It is a key intermediate in the synthesis of various pharmaceuticals, including the drug Promedol. The compound is characterized by its molecular formula C8H15NO and a molecular weight of 141.21 g/mol .

Propiedades

IUPAC Name |

1,2,5-trimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-5-9(3)7(2)4-8(6)10/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHHMWWQNKUPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(CN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338768 | |

| Record name | 1,2,5-Trimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7516-33-8 | |

| Record name | 1,2,5-Trimethyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7516-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Aldol Condensation with Aminocrotonyl Esters

Reaction Overview :

Aminocrotonyl esters serve as precursors for constructing the piperidinone core. The reaction proceeds via aldol condensation, followed by cyclization and methylation.

Procedure :

- Aldol Condensation :

- React β-aminocrotonate ester with a ketone (e.g., acetone) in ethanol under acidic catalysis (HCl or H₂SO₄).

- Temperature: 50–70°C, duration: 4–6 hours.

- Intermediate: 3-acetyl-4-piperidone.

- Methylation :

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Aldol Condensation | β-Aminocrotonate + Acetone | 60°C, H₂SO₄, 5 hr | 78 |

| Methylation | CH₃I, K₂CO₃, DMF | 80°C, 12 hr | 85 |

Advantages :

Reductive Amination of 4-Piperidone Derivatives

Reaction Overview :

This method employs reductive amination to introduce methyl groups sequentially.

Procedure :

- Synthesis of 4-Piperidone Intermediate :

- React cyclohexanone with ammonium acetate and formaldehyde in acetic acid (Mannich reaction).

- Temperature: 90°C, duration: 8 hours.

- Intermediate: 1,5-dimethyl-4-piperidone.

- Reductive Methylation :

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Mannich Reaction | Cyclohexanone, NH₄OAc, HCHO | 90°C, 8 hr | 70 |

| Reductive Methylation | HCHO, H₂, Raney Ni | 100°C, 50 atm, 6 hr | 68 |

Challenges :

Industrial-Scale Optimization (Lukashov et al. Method)

Process Highlights :

- Single-Pot Synthesis : Combines cyclization and methylation steps to reduce purification stages.

- Solvent System : Toluene or xylene for azeotropic removal of water, enhancing reaction efficiency.

- Catalyst : Ground sodium hydroxide (NaOH) neutralizes residual formic acid post-reaction.

Procedure :

- Charge 2,6-dimethylpiperidin-4-one (1 mol) into toluene.

- Add paraformaldehyde (1.5 mol) and formic acid (1.2 mol) gradually at 90°C.

- Reflux at 100°C for 1 hour, then cool and neutralize with NaOH.

- Distill under reduced pressure (0.3 mbar) to isolate the product.

- Yield: 88–95%.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 90–100°C |

| Pressure | Atmospheric (azeotropic) |

| Molar Ratio (Piperidone:CH₂O:HCOOH) | 1:1.5:1.2 |

| Purity (GC-MS) | >98% |

Advantages :

- Eliminates need for toxic methylating agents (e.g., CH₃I).

- Suitable for continuous-flow reactors in industrial settings.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aldol Condensation | 72–85 | 95 | Moderate | High |

| Reductive Amination | 65–70 | 90 | Low | Moderate |

| Lukashov et al. | 88–95 | 98 | High | High |

Industrial Preference : The Lukashov et al. method is favored for its high yield, minimal waste, and compatibility with existing infrastructure.

Quality Control and Characterization

Análisis De Reacciones Químicas

Types of Reactions: 1,2,5-Trimethylpiperidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: The compound reacts with benzylideneacetophenone, resulting in the synthesis of a number of heterocyclic 1,5-dicarbonyl compounds . It enters into cascade-type chalcone addition accompanied by intramolecular aldol condensation, giving rise to the 3-azabicyclo[3.3.1]nonane system .

Major Products Formed: The major products formed from these reactions include heterocyclic 1,5-dicarbonyl compounds and the 3-azabicyclo[3.3.1]nonane system .

Aplicaciones Científicas De Investigación

1,2,5-Trimethylpiperidin-4-one is a key compound in the synthesis of the drug Promedol . It is used in pharmaceutical chemistry for the development of narcotic analgesics . The compound is also utilized in the synthesis of various heterocyclic compounds, which have significant applications in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 1,2,5-trimethylpiperidin-4-one involves its role as an intermediate in the synthesis of Promedol . The compound undergoes various chemical reactions to form the final drug product, which exerts its effects by interacting with specific molecular targets and pathways in the body .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 1,2,5-trimethylpiperidin-4-one include other piperidine derivatives such as N-(1,2,5-trimethyl-4-piperidylidene)aniline .

Uniqueness: This compound is unique due to its specific structure and its role as a key intermediate in the synthesis of Promedol . The compound’s ability to undergo various chemical reactions and form heterocyclic compounds makes it valuable in medicinal chemistry .

Actividad Biológica

1,2,5-Trimethylpiperidin-4-one (TMP), a nitrogen-containing heterocyclic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and potential therapeutic effects based on recent studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 20.3 |

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes .

Antioxidant Activity

Recent studies have demonstrated that TMP exhibits significant antioxidant properties. A bioassay-guided assessment revealed that TMP can effectively scavenge free radicals, thereby reducing oxidative stress in cellular systems. This activity is crucial for mitigating cellular damage associated with various diseases .

Anti-inflammatory Effects

TMP has also been shown to possess anti-inflammatory properties. Research indicates that it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The compound's ability to reduce pro-inflammatory mediator release suggests its potential use in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of TMP has been investigated against several bacterial strains. In vitro studies indicated that TMP derivatives exhibit substantial antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship suggests that modifications in the piperidine ring can enhance antimicrobial potency .

Case Study 1: Antioxidative and Anti-inflammatory Properties

A study utilized high-performance thin-layer chromatography (HPTLC) bioautography to evaluate the antioxidative and anti-inflammatory effects of TMP derivatives. The results highlighted that certain derivatives exhibited enhanced COX inhibition and antioxidant capacity compared to standard compounds .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on synthesizing hydrazide derivatives of TMP to assess their antimicrobial activity. The results indicated that these derivatives had comparable antibacterial effects to established antibiotics, with low acute toxicity profiles (LD50 ranging from 520–5750 mg/kg) compared to traditional drugs .

The biological activities of TMP can be attributed to its structural features:

- Antioxidant Mechanism : TMP’s ability to donate electrons helps neutralize free radicals.

- Anti-inflammatory Mechanism : Inhibition of COX enzymes prevents the synthesis of pro-inflammatory prostaglandins.

- Antimicrobial Mechanism : Disruption of bacterial cell membranes by interacting with lipid components is a proposed mechanism for its antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,2,5-Trimethylpiperidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be optimized via aldol condensation reactions. Evidence from Lukashov et al. () highlights a streamlined method involving ketone intermediates under controlled temperature and catalytic conditions. Key factors include:

- Catalyst selection : Acidic or basic catalysts (e.g., HCl, NaOAc) to drive cyclization.

- Temperature control : Maintaining 50–70°C to balance reaction rate and side-product formation.

- Purification : Use of fractional distillation or column chromatography to isolate the product.

Yield improvements (up to 85%) are achievable by optimizing solvent polarity (e.g., methanol vs. THF) and stoichiometric ratios of reactants .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques such as GC-MS and NMR spectroscopy are critical. For example:

- GC-MS : Quantify purity and detect volatile byproducts (e.g., unreacted ketones) using helium carrier gas and temperature gradients ( ).

- ¹H/¹³C NMR : Confirm regiochemistry (methyl group positions) via coupling patterns and chemical shifts (δ 2.1–2.5 ppm for piperidinone protons; δ 20–25 ppm for methyl carbons).

Cross-validation with FT-IR (C=O stretch at ~1700 cm⁻¹) ensures structural consistency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS-compliant safety data sheets ():

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (STOT SE 3 hazard).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can photoinduced isomerization of this compound derivatives be leveraged to study structure-activity relationships?

- Methodological Answer : UV irradiation (λ >250 nm) in methanol induces E-to-Z isomerization in enone derivatives (). Key steps:

- Synthesis of Enones : Aldol condensation with aromatic aldehydes (e.g., benzaldehyde) under basic conditions.

- Photoreactivity Analysis : Monitor isomer ratios via HPLC or UV-Vis spectroscopy.

- Biological Assays : Compare cytotoxic or antimicrobial activity of E vs. Z isomers to identify pharmacophoric motifs .

Q. What strategies resolve contradictions in reported biological activities of piperidin-4-one derivatives across studies?

- Methodological Answer : Discrepancies (e.g., antimicrobial potency variations) may arise from:

- Solubility Differences : Use standardized solvents (DMSO/PBS) in bioassays.

- Stereochemical Purity : Validate enantiomeric excess via chiral HPLC or X-ray crystallography.

- Cell Line Variability : Replicate assays in multiple models (e.g., Gram-positive vs. Gram-negative bacteria).

Cross-referencing with trimeperidine derivatives ( ) can clarify substituent effects on activity .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Employ DFT calculations (e.g., Gaussian 16) to:

- Map electron density profiles (Mulliken charges) to predict nucleophilic/electrophilic sites.

- Simulate transition states for proposed reactions (e.g., Michael additions).

Validate models with experimental kinetics (e.g., Arrhenius plots) and compare with analogous piperidinones () .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.